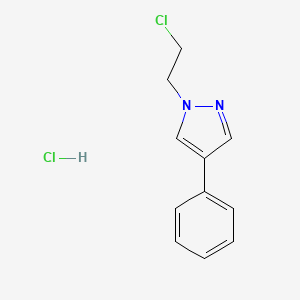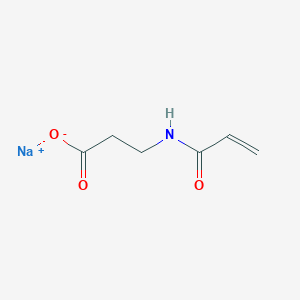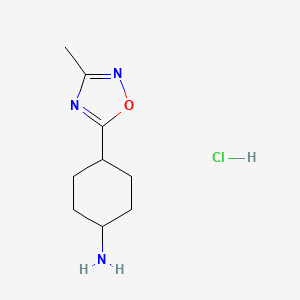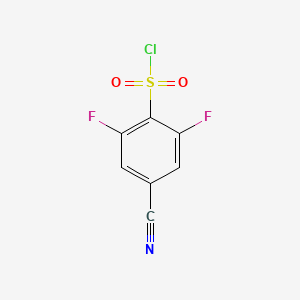
4-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride
Overview
Description
4-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride, or 4-FPC, is a chemical compound that is widely used in scientific research. It is a derivative of cyclohexanamine and is known to have a wide range of biochemical and physiological effects. 4-FPC is primarily used as a research tool to aid in the study of various biological processes and has been used in a variety of scientific studies.
Scientific Research Applications
Fluorescent Chemosensors
Fluorescent chemosensors based on specific molecular structures, such as 4-methyl-2,6-diformylphenol, are crucial in detecting various analytes, including metal ions and neutral molecules. These chemosensors demonstrate high selectivity and sensitivity, highlighting the potential for compounds like "4-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride" to be used in developing new sensors for environmental, biological, or chemical analyses (Roy, 2021).
Catalytic Oxidation Processes
Catalytic oxidation processes, particularly involving cyclohexane, are fundamental in the industrial production of key intermediates for nylon production. Research into the oxidation of cyclohexane under various catalysts and conditions can inform the optimization of similar processes for related compounds, potentially including "4-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride" (Abutaleb & Ali, 2021).
Sorption and Environmental Remediation
The sorption of organic compounds, including pharmaceuticals and herbicides, to soil and minerals is a critical area of environmental science. Understanding the factors affecting the sorption of compounds like 2,4-D and other phenoxy herbicides can guide the development of remediation strategies for related organic compounds in the environment (Werner, Garratt, & Pigott, 2012).
properties
IUPAC Name |
4-(2-fluorophenoxy)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10;/h1-4,9-10H,5-8,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGOUJPZPAQVQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(Methanesulfonylmethyl)phenyl]methanamine hydrochloride](/img/structure/B1445678.png)
![N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1445682.png)









